2-Bromothiazole-5-sulfinicacid
Description
Contextualization within Organosulfur and Heterocyclic Chemistry
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. wikipedia.orgnumberanalytics.com This ring system is aromatic, which contributes to its stability. numberanalytics.com The thiazole (B1198619) nucleus is a fundamental structural motif found in numerous natural products, pharmaceuticals, and materials. wikipedia.organalis.com.myresearchgate.net Thiamine (Vitamin B1), for instance, contains a thiazole ring, highlighting its biological relevance. wikipedia.org The incorporation of sulfur into a heterocyclic framework imparts unique electronic and structural properties, influencing the molecule's reactivity and biological interactions. rjptonline.org
Organosulfur compounds, in general, are a broad class of molecules that play a crucial role in various chemical and biological processes. The sulfur atom can exist in multiple oxidation states, leading to a diverse range of functional groups, including thiols, sulfides, sulfoxides, sulfones, and the less common sulfinic acids.
Strategic Importance of Brominated Thiazoles in Organic Synthesis
The introduction of a bromine atom onto the thiazole ring, as seen in 2-bromothiazole (B21250), is a synthetically valuable modification. sci-hub.seresearchgate.net Halogenated heterocycles are versatile intermediates in organic synthesis, primarily serving as electrophilic partners in a wide array of cross-coupling reactions. researchgate.net The bromine atom can be readily substituted or engaged in metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of various substituents and the construction of more complex molecular architectures. guidechem.comguidechem.com Specifically, 2-bromothiazole is a known precursor for the synthesis of various substituted thiazoles with applications in medicinal chemistry. guidechem.comsigmaaldrich.com
Overview of Sulfinic Acids in Chemical Transformations
Sulfinic acids (RSO₂H) and their corresponding salts, sulfinates, are a class of organosulfur compounds that have gained increasing attention as versatile reagents and intermediates in organic synthesis. thieme-connect.comnih.gov They can act as sources of sulfonyl radicals upon one-electron oxidation, which can then participate in a variety of addition and substitution reactions. thieme-connect.comnih.gov This reactivity is particularly useful in the formation of sulfones, which are important structural motifs in many pharmaceuticals. nih.gov Furthermore, sulfinic acids can be alkylated to form either sulfones or sulfinate esters, depending on the reaction conditions. wikipedia.org Despite their utility, free sulfinic acids can be unstable and are often prepared in situ from more stable precursors. wikipedia.org
The combination of a brominated thiazole core with a sulfinic acid functional group in "2-Bromothiazole-5-sulfinic acid" suggests a molecule with a rich and diverse reactivity profile, making it a potentially valuable building block in synthetic organic chemistry.
Below is a table summarizing the key chemical classes related to 2-Bromothiazole-5-sulfinic acid:
| Chemical Class | Key Features | General Importance |
| Thiazoles | Five-membered aromatic heterocycle with sulfur and nitrogen. wikipedia.orgnumberanalytics.com | Core structure in vitamins, pharmaceuticals, and dyes. wikipedia.organalis.com.my |
| Brominated Heterocycles | Heterocyclic compounds containing one or more bromine atoms. sci-hub.se | Versatile intermediates for cross-coupling reactions. researchgate.net |
| Sulfinic Acids | Organosulfur compounds with the RSO₂H functional group. wikipedia.org | Precursors to sulfonyl radicals and sulfones. thieme-connect.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2BrNO2S2 |
|---|---|
Molecular Weight |
228.1 g/mol |
IUPAC Name |
2-bromo-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7) |
InChI Key |
ZFHNLGDUOQSNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)S(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromothiazole 5 Sulfinic Acid
Direct Synthesis Approaches to 2-Bromothiazole-5-sulfinic acid
Direct methods aim to construct the sulfinic acid functionality directly onto the pre-formed 2-bromothiazole (B21250) scaffold or its immediate precursor.
Oxidation of Thiol Precursors to Sulfinic Acids
A primary and logical route to 2-bromothiazole-5-sulfinic acid involves the controlled oxidation of its corresponding thiol precursor, 2-bromothiazole-5-thiol. This method is contingent on the successful synthesis of the thiol and careful selection of an oxidizing agent to prevent over-oxidation to the more stable sulfonic acid. nih.govresearchgate.net
The synthesis of the thiol precursor could be achieved via a Sandmeyer-type reaction from 5-amino-2-bromothiazole. The amino group can be converted to a diazonium salt, which is then treated with a sulfur nucleophile like potassium ethyl xanthate, followed by hydrolysis to yield the thiol.
Once 2-bromothiazole-5-thiol is obtained, its oxidation to the sulfinic acid is the critical step. Sulfinic acids are intermediates in the oxidation of thiols to sulfonic acids, making the choice of oxidant and reaction conditions paramount to isolate the desired product. researchgate.net Mild oxidizing agents are generally preferred. For instance, controlled oxidation using hydrogen peroxide (H₂O₂) in specific concentrations and temperatures, or reagents like meta-chloroperoxybenzoic acid (m-CPBA) under carefully monitored conditions, could potentially yield the sulfinic acid. Over-oxidation is a significant risk, as the sulfinic acid can readily be converted to the corresponding sulfonic acid. google.com The inherent instability of sulfinic acids also presents a challenge, often necessitating their in-situ use or immediate conversion to a more stable salt form. nih.gov
Table 1: Proposed Oxidation of 2-Bromothiazole-5-thiol
| Step | Precursor | Reagents | Key Conditions | Product |
|---|---|---|---|---|
| 1 | 5-Amino-2-bromothiazole | NaNO₂, HCl; then K-ethyl xanthate | Low temperature (0-5 °C) for diazotization | 2-Bromothiazole-5-thiol |
Sulfonation Reactions on Thiazole (B1198619) Scaffolds and Subsequent Reductive Pathways
Another direct approach involves the introduction of a sulfonic acid group at the 5-position of the 2-bromothiazole ring, followed by a selective reduction.
The sulfonation of 2-bromothiazole can be challenging due to the potential for ring degradation under harsh acidic conditions. However, electrophilic sulfonation using oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid at controlled temperatures might install a sulfonic acid group (-SO₃H) at the C5 position, which is activated by the ring sulfur atom.
The subsequent step is the reduction of the resulting 2-bromothiazole-5-sulfonic acid or its corresponding sulfonyl chloride derivative to the sulfinic acid. The direct reduction of a sulfonic acid is difficult, so it is often more practical to first convert the sulfonic acid to a sulfonyl chloride (using reagents like thionyl chloride or phosphorus pentachloride) and then reduce the sulfonyl chloride. google.com Common reducing agents for converting sulfonyl chlorides to sulfinic acid salts include zinc dust or sodium sulfite (B76179) (Na₂SO₃). google.comgoogle.com The reaction with sodium sulfite, for instance, provides the sodium sulfinate salt, which can then be acidified to yield the free sulfinic acid. google.comgoogle.com
Indirect Synthetic Routes via Precursor Derivatization
Indirect routes involve the synthesis of a stable precursor containing the 2-bromothiazole-5-sulfonyl moiety, which is then converted to the target sulfinic acid in a final step.
Generation from Sulfonyl Halides or Esters
This method is one of the most common and reliable for preparing sulfinic acids. google.com The key intermediate is 2-bromothiazole-5-sulfonyl chloride. This precursor can be synthesized by the chlorosulfonation of 2-bromothiazole or by the oxidative chlorination of 2-bromothiazole-5-thiol.
Once 2-bromothiazole-5-sulfonyl chloride is prepared and isolated, it can be selectively reduced to the corresponding sulfinic acid. A variety of reducing agents are effective for this transformation.
Table 2: Reduction of 2-Bromothiazole-5-sulfonyl Chloride
| Reducing Agent | Solvent | Product Form | Reference |
|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Water/Organic co-solvent | Sodium 2-bromothiazole-5-sulfinate | google.comgoogle.com |
| Zinc Dust (Zn) | Aqueous Acid | 2-Bromothiazole-5-sulfinic acid | google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Biphasic (e.g., DCM/water) | Sodium 2-bromothiazole-5-sulfinate | General Method |
The use of sodium sulfite is a classic and effective method, yielding the stable sodium salt of the sulfinic acid, which can be easily isolated and stored, or acidified carefully to produce the free acid just before use. google.comgoogle.com
Functional Group Interconversions on Thiazole Scaffolds
Functional group interconversion offers alternative pathways starting from more accessible thiazole derivatives. nih.gov A notable example is the conversion of an amino group via a diazonium salt. researchgate.netresearchgate.net
Starting with 5-amino-2-bromothiazole, a diazonium salt can be generated under standard conditions (NaNO₂ in strong acid at low temperatures). guidechem.comguidechem.com This reactive intermediate can then be subjected to a reaction with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) catalyst. This process, a variation of the Sandmeyer reaction, introduces a sulfonyl chloride group (-SO₂Cl), which can then be hydrolyzed under controlled basic conditions and subsequently reduced to the sulfinic acid as described in section 2.2.1. Alternatively, direct conversion of the diazonium salt to a sulfinic acid can sometimes be achieved by reacting it with SO₂ in the presence of copper powder.
Optimization of Reaction Conditions and Yields in 2-Bromothiazole-5-sulfinic acid Synthesis
Optimizing the synthesis of 2-bromothiazole-5-sulfinic acid requires careful control over several parameters to maximize yield and purity while minimizing side reactions and decomposition of the unstable product.
Temperature Control: For reactions involving diazonium salts, such as those in sections 2.1.1 and 2.2.2, maintaining a low temperature (typically 0–5 °C) is critical to prevent premature decomposition of the diazonium intermediate. researchgate.netguidechem.com Similarly, oxidation and reduction steps often require cooling to enhance selectivity.
Reagent Stoichiometry: In the oxidation of a thiol precursor (2.1.1), precise control of the oxidant-to-thiol ratio is crucial to stop the reaction at the sulfinic acid stage and prevent over-oxidation to the sulfonic acid. google.com
Solvent and pH: The choice of solvent and the control of pH are vital. In the reduction of sulfonyl chlorides with sulfites (2.2.1), a biphasic system or the presence of a buffer can be beneficial. google.com The stability of the final sulfinic acid product is highly pH-dependent; it is more stable as its conjugate base (sulfinate salt) in neutral or alkaline solutions and prone to disproportionation in acidic media. google.com
Catalyst Selection: For Sandmeyer-type reactions (2.2.2), the choice and amount of the copper catalyst can significantly influence the reaction's efficiency and the yield of the desired sulfonyl intermediate.
Isolation Technique: Due to the inherent instability of free sulfinic acids, synthetic strategies that yield a stable salt (e.g., sodium 2-bromothiazole-5-sulfinate) are often preferred for practical applications. nih.govgoogle.com The free acid can then be generated by careful acidification immediately prior to its intended use.
By systematically adjusting these conditions, it is possible to develop a robust and efficient synthesis for 2-bromothiazole-5-sulfinic acid, tailored to the specific requirements of its subsequent applications.
Catalyst Systems in 2-Bromothiazole-5-sulfinic acid Formation
There is no publicly available information detailing specific catalyst systems for the formation of 2-bromothiazole-5-sulfinic acid.
Solvent Effects and Temperature Regimes in Synthetic Pathways
Information regarding the effects of solvents and specific temperature regimes for the synthesis of 2-bromothiazole-5-sulfinic acid is not available in the current body of scientific literature.
Purification and Isolation Strategies
Specific purification and isolation strategies for 2-bromothiazole-5-sulfinic acid have not been documented. General techniques for the purification of related compounds, such as recrystallization, have been mentioned in the synthesis of other thiazole derivatives. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Bromothiazole 5 Sulfinic Acid
Reactivity at the Sulfinic Acid Moiety
The sulfinic acid group is a versatile functional group known for its participation in a variety of chemical transformations, including redox reactions, nucleophilic additions, and conversions to other sulfur-containing derivatives.
Redox Chemistry of the Sulfinic Acid Group
The sulfur atom in a sulfinic acid is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.
Oxidation: Aryl sulfinic acids can be readily oxidized to the corresponding sulfonic acids. This transformation is a common and often unavoidable side reaction when handling sulfinic acids in the presence of oxidizing agents. In biological systems, the oxidation of sulfenic acids can lead to the formation of sulfinic and ultimately sulfonic acids, which are generally considered irreversible modifications. nih.gov Common laboratory oxidants such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are effective for this conversion. nih.gov
Reduction: Conversely, the sulfinic acid group can be reduced to the corresponding thiol. Reagents such as triphenylphosphine (B44618) in the presence of iodine have been shown to reduce arenesulfonic acids and their derivatives, including sulfinic acids, to the corresponding thiols. oup.com Another method involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com In the context of biological systems, the reduction of cysteine sulfinic acid is a crucial enzymatic process catalyzed by sulfiredoxin. nih.gov
Nucleophilic Additions and Condensation Reactions of the Sulfinic Acid
The sulfinate anion, the conjugate base of sulfinic acid, is a soft nucleophile and can participate in various addition and condensation reactions.
Nucleophilic Addition: Sulfinic acids are known to undergo nucleophilic conjugate addition, also known as the Michael addition, to α,β-unsaturated carbonyl compounds. This reaction results in the formation of a new carbon-sulfur bond and is a valuable method for the synthesis of sulfones. wikipedia.orglibretexts.org The reaction is driven by the transfer of the negative charge from the nucleophilic sulfur to the electron-poor alkene. wikipedia.org It is expected that 2-Bromothiazole-5-sulfinic acid would similarly react with activated alkenes.
Condensation Reactions: The sulfinate anion can also act as a nucleophile in condensation reactions. For instance, it can react with electrophilic species to form various derivatives.
Formation of Sulfonyl Derivatives and Esters from 2-Bromothiazole-5-sulfinic acid
The sulfinic acid moiety serves as a precursor for the synthesis of sulfonyl chlorides, sulfonamides, and sulfonate esters, which are important functional groups in medicinal chemistry and materials science.
Sulfonyl Derivatives: Aryl sulfinic acids can be converted to their corresponding sulfonyl chlorides by treatment with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). organic-chemistry.org These sulfonyl chlorides are versatile intermediates that can be readily converted into sulfonamides by reaction with amines. nih.gov
Sulfonate Esters: The direct esterification of sulfinic acids can be challenging due to their instability. However, methods such as the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, can be employed. organic-chemistry.orgsciencemadness.orgpearson.commasterorganicchemistry.com Alternatively, sulfonate esters can be synthesized from sulfonyl chlorides by reaction with alcohols. rsc.org
Reactivity at the Bromine Substituent
The bromine atom at the 2-position of the thiazole (B1198619) ring is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 2-bromothiazoles are competent substrates for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is a versatile method for forming biaryl linkages. 2-Bromothiazole (B21250) derivatives can be successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups.
Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazole Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 |
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. 2-Bromothiazoles can participate in Sonogashira coupling reactions with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgscirp.org
Typical Conditions for Sonogashira Coupling of Bromothiazole Derivatives
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 65-85 |
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. This reaction is a valuable tool for the synthesis of substituted alkenes. 2-Bromothiazoles can undergo Heck coupling with a variety of alkenes. nih.govlibretexts.orgsemanticscholar.orgresearchgate.net
General Conditions for Heck Reaction of Bromothiazole Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 100 | 60-85 |
| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 55-80 |
Nucleophilic Aromatic Substitution on the Thiazole Ring
Aryl halides that are activated by electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNA r). libretexts.org The sulfinic acid group, and more so its oxidized form, the sulfonic acid group, are electron-withdrawing and would be expected to activate the thiazole ring towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org Common nucleophiles for this reaction include alkoxides, amines, and thiols. fishersci.co.uk The rate and feasibility of the substitution would depend on the strength of the nucleophile and the reaction conditions. For some electron-deficient heterocycles, a concerted SNA r mechanism has also been proposed. nih.gov
Halogen-Metal Exchange Processes and Subsequent Functionalization
No experimental studies detailing the halogen-metal exchange of 2-Bromothiazole-5-sulfinic acid were found. Research on other bromo-substituted heterocycles indicates that such a reaction would likely involve the exchange of the bromine atom at the C2 position with a metal, typically lithium or magnesium. This process is a common strategy for creating a nucleophilic carbon center for subsequent functionalization with various electrophiles.
However, a critical consideration for this specific molecule is the presence of the acidic proton on the sulfinic acid group (-SO₂H). This proton would be readily deprotonated by the strong organometallic bases (e.g., n-butyllithium) used for the halogen-metal exchange, necessitating the use of at least two equivalents of the reagent. One equivalent would be consumed in the acid-base reaction, and the second would be required for the actual Br/metal exchange. Studies on bromoheterocyclics bearing other acidic protons confirm this requirement researchgate.netmdpi.com. Without specific experimental data for 2-Bromothiazole-5-sulfinic acid, any discussion on reaction conditions, yields, and the stability of the resulting metallated intermediate would be purely speculative.
Reactivity of the Thiazole Heterocycle
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
There is no published research on the electrophilic aromatic substitution (EAS) patterns specifically for 2-Bromothiazole-5-sulfinic acid. For the general thiazole ring, electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. However, in the target molecule, the C5 position is already substituted with a sulfinic acid group.
The directing effects of the existing substituents—a bromine atom at C2 and a sulfinic acid group at C5—would determine the regioselectivity of any further substitution, which would have to occur at the only available position, C4. Both the bromo group and the sulfinic acid group are generally considered deactivating groups for electrophilic aromatic substitution, which would likely make such reactions challenging to perform. Predicting the precise conditions and outcomes without experimental backing is not feasible.
Ring-Opening and Rearrangement Pathways of the Thiazole System
While the thiazole ring can undergo cleavage under certain reductive or oxidative conditions, no studies were identified that investigate the ring-opening or rearrangement pathways for 2-Bromothiazole-5-sulfinic acid. Research on other thiazole derivatives shows that the stability of the ring is influenced by its substituents. For instance, some benzothiazole (B30560) derivatives have been shown to undergo oxidative ring-opening to yield sulfinic acid intermediates, but this is a fundamentally different process from the reactivity of a pre-existing thiazole-sulfinic acid scholaris.ca.
Reaction Kinetic and Thermodynamic Studies
Activation Energy and Enthalpy Profile Analysis
A thorough search of the scientific literature yielded no kinetic or thermodynamic data for any chemical transformation involving 2-Bromothiazole-5-sulfinic acid. Rate law determinations, activation energy calculations, and enthalpy profile analyses are highly specific experimental investigations. Such data is foundational for understanding reaction mechanisms and optimizing conditions. In the absence of any studies on the reactivity of this compound, no information on its reaction kinetics or thermodynamics can be provided.
Derivatization and Functionalization of 2 Bromothiazole 5 Sulfinic Acid
Synthesis of Novel Thiazole-Sulfonyl Compounds
The sulfinic acid moiety of 2-Bromothiazole-5-sulfinic acid can be readily converted into a sulfone group (R-SO₂-R'). This transformation is typically achieved by reacting a sulfinate salt, the conjugate base of the sulfinic acid, with an appropriate electrophile, such as an alkyl or aryl halide. The reaction proceeds via nucleophilic substitution, where the sulfinate anion displaces the halide.
Detailed research findings indicate that the synthesis of sulfones from sulfinic acids is a well-established method. nih.gov The process generally involves two steps: first, the deprotonation of the sulfinic acid using a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) to generate the more nucleophilic sulfinate salt. Second, the reaction of this salt with an electrophile. For instance, reacting the sodium salt of 2-Bromothiazole-5-sulfinic acid with various alkyl halides (like iodomethane (B122720) or benzyl (B1604629) bromide) would yield the corresponding 2-bromo-5-(alkylsulfonyl)thiazoles. This method allows for the introduction of a wide variety of alkyl and benzyl groups at the sulfur atom, creating a library of novel thiazole-sulfonyl compounds.
| Reactant | Reagents | Product |
| 2-Bromothiazole-5-sulfinic acid | 1. NaOH2. Iodomethane | 2-Bromo-5-(methylsulfonyl)thiazole |
| 2-Bromothiazole-5-sulfinic acid | 1. NaOH2. Benzyl bromide | 2-Bromo-5-(benzylsulfonyl)thiazole |
| 2-Bromothiazole-5-sulfinic acid | 1. NaOH2. Allyl bromide | 2-Bromo-5-(allylsuflonyl)thiazole |
Preparation of 2-Bromothiazole (B21250) Derivatives via Bromine Functionalization
The bromine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to substitution through various transition-metal-catalyzed cross-coupling reactions. This site is generally more reactive than other positions on the thiazole ring, allowing for regioselective functionalization. thieme-connect.com Techniques such as Suzuki, Stille, Negishi, and Sonogashira couplings are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at this position.
For example, a palladium-catalyzed Suzuki coupling reaction between 2-Bromothiazole-5-sulfinic acid and an arylboronic acid can be used to introduce various aryl or heteroaryl substituents at the C-2 position. nih.gov Similarly, Stille coupling with organostannanes or Sonogashira coupling with terminal alkynes provides access to a diverse range of 2-substituted thiazole derivatives. acs.orgnih.gov These reactions are fundamental for constructing complex molecular scaffolds, including those found in natural products and pharmaceutical agents. The compatibility of these coupling reactions with the sulfinic acid group is a key consideration, and protection of the acidic proton may be necessary under certain basic reaction conditions. Another approach is the C-S cross-coupling reaction with thiols, which can be used to synthesize 2-thioarylthiazole derivatives. researchgate.net
| Coupling Type | Reagents | Potential Product Structure |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 2-Phenylthiazole-5-sulfinic acid |
| Stille Coupling | Tributyl(vinyl)stannane, Pd catalyst | 2-Vinylthiazole-5-sulfinic acid |
| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst, Base | 2-(Phenylethynyl)thiazole-5-sulfinic acid |
| C-S Coupling | Thiophenol, Pd/Cu catalyst, Base | 2-(Phenylthio)thiazole-5-sulfinic acid |
Access to Thiazole-Based Sulfonamides and Sulfonates
The sulfinic acid group serves as a precursor for the synthesis of two important classes of compounds: sulfonamides and sulfonates.
Synthesis of Thiazole-Based Sulfonamides: The most common pathway for synthesizing sulfonamides from sulfinic acids involves a two-step process. First, the sulfinic acid is oxidized to the corresponding sulfonyl chloride. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The resulting 2-Bromothiazole-5-sulfonyl chloride is a highly reactive intermediate. The second step involves the reaction of this sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the desired sulfonamide. researchgate.net This versatile method allows for the incorporation of a wide array of amine-containing fragments, leading to a diverse library of thiazole-based sulfonamides. Modern electrochemical methods have also been developed for the synthesis of sulfonamides from arylsulfinic acids and amines. bohrium.comacs.org
Synthesis of Thiazole-Based Sulfonates: Sulfonate esters can be prepared directly from sulfinic acids by condensation with alcohols. This transformation avoids the need for isolating the often unstable sulfonyl chloride intermediate. Modern synthetic methods employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate the esterification. rsc.orgorganic-chemistry.org In a typical procedure, 2-Bromothiazole-5-sulfinic acid would be treated with an alcohol (e.g., methanol, ethanol) in the presence of the coupling agent to afford the corresponding 2-bromothiazole-5-sulfonate ester.
| Target Derivative | Key Reagents | Intermediate | Final Product Example |
| Sulfonamide | 1. N-Chlorosuccinimide (NCS)2. Aniline, Base | 2-Bromothiazole-5-sulfonyl chloride | N-Phenyl-2-bromothiazole-5-sulfonamide |
| Sulfonate | Methanol, DCC | Not applicable | Methyl 2-bromothiazole-5-sulfonate |
Integration into Polymeric or Supramolecular Architectures
The bifunctional nature of 2-Bromothiazole-5-sulfinic acid makes it an attractive monomer for the construction of polymers and a building block for designing complex supramolecular assemblies.
Polymeric Architectures: With two distinct reactive sites, derivatives of 2-Bromothiazole-5-sulfinic acid can be used in polycondensation reactions. For instance, after converting the sulfinic acid to a more stable functional group, the bromine atom can participate in step-growth polymerization reactions like Suzuki or Stille polycondensation. This approach has been used to create various conjugated polymers containing thiazole units in their backbones, which are of interest for applications in organic electronics. researchgate.netrsc.org The development of multicomponent polymerizations involving elemental sulfur has also opened new avenues for creating novel poly(thiazole) structures from bifunctional monomers. acs.org
Supramolecular Architectures: Thiazole-containing molecules are frequently used in supramolecular chemistry due to the ability of the nitrogen and sulfur heteroatoms to participate in non-covalent interactions such as hydrogen bonding and metal coordination. iitg.ac.inresearchgate.netnovapublishers.com By converting the sulfinic acid group of 2-Bromothiazole-5-sulfinic acid into functionalities like amides or ureas, which are excellent hydrogen bond donors and acceptors, the resulting derivatives can self-assemble into higher-order structures like gels, liquid crystals, or fibrillar networks. researchgate.net Furthermore, the thiazole ring can act as a ligand for metal ions, and functionalization at the C-2 position (via bromine substitution) and C-5 position (via the sulfinic acid group) can lead to the creation of selective chemosensors or metallo-supramolecular assemblies. acs.org
| Architecture Type | Synthetic Strategy | Key Interactions | Potential Application |
| Conjugated Polymer | Suzuki Polycondensation of a boronic ester derivative | π-π stacking, Covalent bonds | Organic electronics, Sensors |
| Supramolecular Gel | Functionalization with urea/amide groups | Hydrogen bonding, van der Waals forces | Smart materials, Drug delivery |
| Metallo-supramolecular Assembly | Functionalization with chelating groups | Metal-ligand coordination | Catalysis, Ion sensing |
Theoretical and Computational Chemistry of 2 Bromothiazole 5 Sulfinic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Bromothiazole-5-sulfinic acid is fundamentally governed by the interplay of the electron-withdrawing bromine atom, the aromatic thiazole (B1198619) ring, and the amphiprotic sulfinic acid group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions.
A molecular orbital (MO) analysis would likely reveal a Highest Occupied Molecular Orbital (HOMO) with significant electron density on the thiazole ring, particularly the sulfur and nitrogen atoms, as well as the sulfinic acid group. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, would be expected to be distributed across the π-system of the ring, with a notable contribution from the carbon-bromine antibonding orbital. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's reactivity and electronic transitions.
Table 1: Predicted Electronic Properties of 2-Bromothiazole-5-sulfinic acid
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Moderately high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Low | Suggests potential for accepting electrons. |
| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and UV-Vis absorption. |
Conformational Analysis and Tautomerism Studies
The conformational landscape of 2-Bromothiazole-5-sulfinic acid is primarily defined by the rotation around the C5-S bond of the sulfinic acid group. Computational modeling can predict the potential energy surface associated with this rotation, identifying stable conformers and the energy barriers between them. The most stable conformation would likely involve a staggered arrangement that minimizes steric hindrance between the sulfinic acid oxygen atoms and the thiazole ring.
A significant aspect of its chemistry is the potential for tautomerism. The sulfinic acid moiety can exist in two tautomeric forms: the S-protonated form (R-S(O)OH) and the O-protonated form (R-S(OH)2). Quantum chemical calculations are essential to determine the relative stabilities of these tautomers. For most sulfinic acids, the S-protonated form is generally more stable.
Table 2: Tautomerism in 2-Bromothiazole-5-sulfinic acid
| Tautomer | Structure | Predicted Relative Stability |
|---|---|---|
| Sulfinic Acid | 2-Br-Thiazole-S(O)OH | More Stable |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides a powerful tool for modeling the reaction pathways of 2-Bromothiazole-5-sulfinic acid. For instance, its role as a precursor in synthesis can be investigated by mapping the minimum energy path for reactions such as oxidation to the corresponding sulfonic acid or reduction to a thiol.
Transition state theory, combined with computational methods, allows for the characterization of the high-energy transition state structures that govern reaction rates. For a hypothetical nucleophilic substitution at the C2 position, calculations would identify the geometry and energy of the transition state, providing insight into the reaction's feasibility and kinetics.
Spectroscopic Property Predictions and Validation
While experimental spectra provide definitive identification, computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in spectral assignment and structural confirmation.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts. The electron-withdrawing nature of the bromine atom and the sulfinic acid group would be expected to shift the signals of the thiazole ring protons and carbons downfield.
IR Spectroscopy: The vibrational frequencies can be computed to predict the infrared spectrum. Key predicted vibrational modes would include the S=O stretch of the sulfinic acid group (typically around 1090-1040 cm⁻¹), the O-H stretch (a broad band), and various C-H, C=N, and C-S stretching and bending modes of the thiazole ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The primary absorption bands would likely correspond to π→π* transitions within the thiazole ring.
Table 3: Predicted Spectroscopic Data for 2-Bromothiazole-5-sulfinic acid
| Spectroscopy | Predicted Feature | Approximate Range |
|---|---|---|
| ¹H NMR | Thiazole proton | 7.5 - 8.5 ppm |
| ¹³C NMR | Thiazole carbons | 110 - 160 ppm |
| IR | S=O stretch | 1090 - 1040 cm⁻¹ |
| IR | O-H stretch | 3200 - 2500 cm⁻¹ (broad) |
Advanced Spectroscopic and Structural Elucidation Studies
In-Situ Spectroscopic Monitoring of Reactions Involving 2-Bromothiazole-5-sulfinic acid
No specific studies utilizing in-situ spectroscopic techniques to monitor reactions involving 2-Bromothiazole-5-sulfinic acid have been reported in the available scientific literature. Such studies, which could involve techniques like in-situ FTIR, Raman, or NMR spectroscopy, would be invaluable for understanding the reaction kinetics, mechanisms, and intermediate species formed during its synthesis or subsequent chemical transformations.
Advanced NMR Techniques for Complex Mixture Analysis or Stereochemical Assignment of Derivatives
Detailed studies employing advanced Nuclear Magnetic Resonance (NMR) techniques specifically for the analysis of complex mixtures containing 2-Bromothiazole-5-sulfinic acid or for the stereochemical assignment of its derivatives are not present in the current body of scientific literature. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are powerful tools for elucidating complex molecular structures and assigning stereochemistry, but their application to this particular compound has not been documented. ipb.ptresearchgate.net
Chiroptical Spectroscopy for Chiral Derivatives (if applicable)
Information regarding the synthesis and chiroptical spectroscopic analysis of chiral derivatives of 2-Bromothiazole-5-sulfinic acid is not available. Chiroptical techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. mdpi.comresearchgate.net Without the synthesis of chiral derivatives, the application of these spectroscopic methods is not applicable.
Applications in Organic Synthesis and Materials Science Non Biological/non Clinical
Role as a Synthetic Intermediate for Complex Molecules
The dual reactivity of 2-bromothiazole-5-sulfinic acid renders it a valuable intermediate in organic synthesis. The bromine atom at the 2-position of the thiazole (B1198619) ring is susceptible to a variety of substitution reactions, including cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The sulfinic acid moiety at the 5-position serves as a precursor to other important functional groups, including sulfones, sulfonamides, and sulfonyl halides, which are integral components of many functional molecules.
Sulfinic acids and their salts are recognized as important intermediates in organic synthesis. nih.govnih.gov They can be converted into a range of sulfur-containing functional groups that are found in various materials. nih.gov The presence of the thiazole ring introduces a heterocyclic element that is a common motif in functional organic molecules. The reactivity of the 2-bromo position on the thiazole ring is well-established, with 2-bromothiazole (B21250) itself being used as a starting reagent for the synthesis of 2,4,5-trisubstituted thiazoles and other complex heterocyclic systems.
A general strategy for utilizing 2-bromothiazole-5-sulfinic acid as an intermediate would involve the sequential or tandem functionalization of the bromo and sulfinic acid groups. For instance, the bromine atom could first be replaced via a palladium-catalyzed cross-coupling reaction, followed by the conversion of the sulfinic acid to a sulfone or sulfonamide. This stepwise approach allows for the controlled and predictable construction of complex target molecules.
| Reaction Type | Reagents and Conditions | Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Arylthiazole-5-sulfinic acid |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Arylthiazole-5-sulfinic acid |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynylthiazole-5-sulfinic acid |
| Sulfone Formation | Alkyl halide | 2-Bromothiazol-5-yl alkyl sulfone |
| Sulfonamide Formation | Amine, activating agent | N-substituted-2-bromothiazole-5-sulfonamide |
This table represents potential reactions based on the known reactivity of 2-bromothiazoles and sulfinic acids.
Catalytic Applications (e.g., as a ligand component, pre-catalyst in non-biological systems)
While direct catalytic applications of 2-bromothiazole-5-sulfinic acid are not extensively documented, its structure suggests potential for use as a ligand component or a pre-catalyst in various non-biological catalytic systems. The thiazole ring contains both nitrogen and sulfur atoms, which are known to coordinate with a wide range of transition metals. Modification of the sulfinic acid group could lead to the formation of bidentate or multidentate ligands.
For example, conversion of the sulfinic acid to a phosphine-sulfinate or an amino-sulfinate could yield ligands with interesting electronic and steric properties. These ligands could then be used to prepare transition metal complexes for applications in catalysis, such as cross-coupling reactions, hydrogenations, or oxidations.
The concept of using sulfur-containing organic molecules in catalysis is well-established. For instance, boron sulfonic acid has been demonstrated to be an effective solid acid catalyst for various organic transformations. jchemrev.com This highlights the potential of sulfonic and, by extension, sulfinic acid derivatives in catalysis. The thiazole moiety in 2-bromothiazole-5-sulfinic acid could serve to modulate the activity and selectivity of a catalytic metal center.
Precursor for Advanced Materials (e.g., conductive polymers, sensors, strictly no biological sensing)
The aromatic and electron-rich nature of the thiazole ring, combined with the potential for polymerization through the bromo and sulfinic acid functionalities, makes 2-bromothiazole-5-sulfinic acid a promising precursor for the synthesis of advanced materials. Thiazole-containing polymers are known for their interesting electronic and optical properties, which can be exploited in applications such as conductive polymers and organic electronics.
Electropolymerization or chemical polymerization of appropriately functionalized derivatives of 2-bromothiazole-5-sulfinic acid could lead to the formation of conjugated polymers with a thiazole-based backbone. The sulfinic acid group, or its derivatives, could be used to tune the solubility, processability, and electronic properties of the resulting polymers.
The development of novel materials from sulfinic acid precursors is an active area of research. nih.gov By incorporating the 2-bromothiazole unit, it may be possible to create materials with tailored properties for specific non-biological applications. For example, polymers derived from this compound could be investigated for their use in chemical sensors for the detection of environmental pollutants, where the thiazole unit could provide a specific binding site for the analyte of interest.
| Material Type | Potential Synthetic Route | Potential Application |
| Conductive Polymer | Electropolymerization of a derivatized monomer | Organic electronic devices |
| Functional Polymer | Chemical polymerization with co-monomers | Chemical sensors (non-biological) |
| Cross-linked Material | Reaction of the sulfinic acid group to form cross-links | Specialty resins and coatings |
This table outlines hypothetical applications based on the chemical structure of 2-bromothiazole-5-sulfinic acid and the known properties of thiazole-containing polymers.
Reagent in Analytical Chemistry (for chemical analysis, not clinical diagnostics)
In the realm of analytical chemistry, 2-bromothiazole-5-sulfinic acid and its derivatives could serve as specialized reagents for the detection and quantification of specific chemical species. The thiazole ring can act as a chromophore or fluorophore, and its properties can be modulated by the substituents at the 2- and 5-positions.
For instance, the sulfinic acid group could be reacted with a specific analyte, leading to a change in the spectroscopic properties of the molecule, such as a shift in the absorption or emission wavelength. This change could then be used to quantify the analyte. The bromo group provides a handle for further functionalization to create more complex and selective analytical reagents.
The use of organic reagents for chemical analysis is a cornerstone of analytical chemistry. The unique combination of a halogenated heterocycle and a sulfinic acid group in 2-bromothiazole-5-sulfinic acid offers opportunities for the design of novel reagents for applications such as spectrophotometry, fluorometry, or as indicators in titrations, all within a non-clinical context.
Emerging Trends and Future Research Directions
Development of Sustainable Synthetic Methodologies for 2-Bromothiazole-5-sulfinic acid
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 2-bromothiazole-5-sulfinic acid, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, toward more sustainable alternatives guided by the principles of green chemistry.
Key areas of development include:
Continuous Flow Chemistry: The adoption of microreactor or continuous flow technology offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. nih.gov A continuous process for the synthesis of 2-bromothiazole-5-sulfinic acid could involve the sequential introduction of reagents into a heated and pressurized microchannel system, allowing for rapid optimization and high-throughput production with minimal environmental footprint. nih.gov
Green Solvents and Catalysts: Research is directed at replacing hazardous solvents like halogenated hydrocarbons with greener alternatives such as water, supercritical CO2, or bio-based solvents. Furthermore, the development of reusable catalysts, potentially enzymatic or heterogeneous metal catalysts, could replace stoichiometric reagents, thereby improving atom economy and simplifying product purification. synthiaonline.com
Table 1: Comparison of Hypothetical Synthetic Routes for 2-Bromothiazole-5-sulfinic acid
| Parameter | Traditional Batch Synthesis | Future Sustainable Flow Synthesis |
|---|---|---|
| Starting Material | 2-Aminothiazole | 2,5-Dibromothiazole |
| Key Reagents | Br₂, NaNO₂, SO₂, strong acids/bases | Thiourea dioxide, mild base, reusable catalyst |
| Solvents | Dichloromethane, Pyridine | Water, Ethanol, or Supercritical CO₂ |
| Process Steps | Multiple discrete steps (bromination, diazotization, sulfinylation) | Single continuous process |
| Green Chemistry Metric (E-Factor) | High (significant waste) | Low (minimal waste) |
Exploration of Novel Reactivity Patterns
While sulfinic acids are known intermediates, the specific reactivity of 2-bromothiazole-5-sulfinic acid is an area ripe for exploration. Future research will likely focus on leveraging its distinct functional groups to unlock novel chemical transformations.
The Sulfinic Acid Moiety: This functional group is a versatile precursor. It can be readily oxidized to the corresponding sulfonic acid or sulfonyl halide, which are key intermediates for sulfonamides and sulfonate esters. nih.govorganic-chemistry.org Alternatively, it can participate in reactions to form sulfones. organic-chemistry.org Research into oxidation-free methods to generate sulfinate salts from precursors under mild conditions is a promising avenue for its use in one-pot syntheses. nih.govorganic-chemistry.org
The 2-Bromo Position: The bromine atom on the thiazole (B1198619) ring is a prime site for modification via cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents (aryl, alkyl, amino groups), allowing for the creation of diverse molecular libraries based on the thiazole-5-sulfinic acid scaffold. mdpi.com
Dual-Functionality Reactions: A key future direction is the development of reactions that engage both functional groups simultaneously or sequentially in a controlled manner. For example, an intramolecular reaction could be designed where a substituent introduced at the 2-position interacts with the sulfinic acid group to form novel bicyclic or macrocyclic structures.
Table 2: Potential Novel Reactions of 2-Bromothiazole-5-sulfinic acid
| Reaction Type | Functional Group Involved | Potential Product Class | Significance |
|---|---|---|---|
| Oxidation | Sulfinic Acid | Sulfonyl Halides/Sulfonic Acids | Access to sulfonamides and sulfonate esters |
| Reductive Coupling | Sulfinic Acid | Disulfides | Formation of sulfur-sulfur bonds |
| Suzuki Cross-Coupling | 2-Bromo | 2-Arylthiazole derivatives | Creation of complex bi-aryl structures |
| Buchwald-Hartwig Amination | 2-Bromo | 2-Aminothiazole derivatives | Introduction of nitrogen-based functionality |
| One-Pot Sulfonamide Synthesis | Sulfinic Acid | Sulfonamides | Streamlined synthesis of bioactive scaffolds organic-chemistry.org |
Integration into Advanced Functional Systems
The unique electronic and structural features of the 2-bromothiazole-5-sulfinic acid moiety make it an attractive candidate for incorporation into advanced functional materials and systems.
Coordination Polymers and MOFs: The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. The sulfinic acid group, or its corresponding sulfonate, can also serve as a linker. This allows the molecule to be used as a building block (synthon) for metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing. nih.gov
Organic Electronics: Thiazole-containing compounds are known for their interesting electronic properties and have been used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The sulfinic acid group could be used to tune the electronic properties of a material or to improve its processability and solubility. The bromo-substituent provides a handle for polymerization or grafting onto conductive polymer backbones.
Bioconjugation: Sulfinic acids and their derivatives can be used in bioconjugation chemistry. The 2-bromothiazole-5-sulfinic acid scaffold could be functionalized to create probes that can be attached to proteins or other biomolecules for imaging or diagnostic purposes.
Computational Design and Prediction of New Derivatives with Tunable Properties
In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Computational chemistry offers powerful tools to predict the properties of 2-bromothiazole-5-sulfinic acid derivatives before their synthesis, saving significant time and resources.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties for new derivatives. mdpi.com These include geometric parameters, electronic properties (such as the HOMO-LUMO gap, which relates to electronic conductivity), vibrational frequencies for spectroscopic characterization, and molecular electrostatic potential maps to predict sites of reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR models can be developed. researchgate.net By synthesizing a small library of derivatives and measuring a desired property (e.g., biological activity, conductivity), a statistical model can be built that correlates molecular descriptors with that property. This model can then be used to predict the properties of a much larger set of virtual compounds, identifying the most promising candidates for synthesis. researchgate.net
Molecular Docking: If the target is a biological macromolecule, such as an enzyme, molecular docking simulations can predict how designed derivatives will bind. nih.govnih.gov This allows for the rational design of potent and selective inhibitors by optimizing interactions with key amino acid residues in the active site. nih.govnih.gov
Table 3: Application of Computational Methods to Derivatives of 2-Bromothiazole-5-sulfinic acid
| Computational Technique | Predicted Property | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Indices, Spectroscopic Signatures | Materials Science, Reaction Mechanism Studies |
| Molecular Docking | Binding Affinity, Interaction Pose with Proteins | Drug Discovery, Enzyme Inhibition nih.gov |
| QSAR | Biological Activity, Physicochemical Properties | Medicinal Chemistry, Toxicology Prediction researchgate.net |
| Molecular Dynamics (MD) Simulation | Conformational Stability, Solvation Effects | Materials Design, Biomolecular Interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
